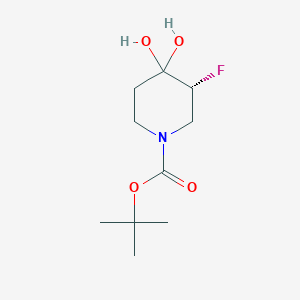

tert-Butyl (R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13774695

Molecular Formula: C10H18FNO4

Molecular Weight: 235.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18FNO4 |

|---|---|

| Molecular Weight | 235.25 g/mol |

| IUPAC Name | tert-butyl (3R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-10(14,15)7(11)6-12/h7,14-15H,4-6H2,1-3H3/t7-/m1/s1 |

| Standard InChI Key | XFGJBCDWYNSTJT-SSDOTTSWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC([C@@H](C1)F)(O)O |

| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O |

Introduction

Molecular Structure and Stereochemical Properties

Core Structural Features

The compound features a piperidine ring substituted at the 3-position with a fluorine atom and at the 4-position with two hydroxyl groups, protected by a tert-butyloxycarbonyl (Boc) group at the 1-position . The (R)-configuration at the 3-position is critical for its biological activity, as stereochemistry often influences binding affinity to enzymatic or receptor targets . The hydroxyl groups enhance hydrophilicity, while the Boc group improves stability during synthetic processes .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 235.25 g/mol | |

| IUPAC Name | tert-butyl (3R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate | |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C@@HF)(O)O | |

| Topological Polar Surface Area | 70 Ų |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the compound’s structure. The -NMR spectrum exhibits distinct signals for the Boc group (δ ~1.4 ppm, singlet) and piperidine protons (δ 3.0–4.0 ppm) . Fluorine-19 NMR shows a singlet near δ -200 ppm, consistent with axial fluorine substitution . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 235.1220 [M+H] .

Synthesis and Chemical Modifications

Synthetic Routes

The synthesis typically begins with (R)-3-fluoropiperidine precursors. A common route involves:

-

Boc Protection: Reaction of (R)-3-fluoropiperidine with di-tert-butyl dicarbonate under basic conditions to install the Boc group .

-

Hydroxylation: Oxidative hydroxylation at the 4-position using osmium tetroxide or catalytic hydrogen peroxide, yielding the dihydroxy intermediate .

-

Purification: Chromatographic separation to isolate the (R)-enantiomer, achieving ≥95% purity .

Challenges include controlling stereochemistry during hydroxylation and avoiding over-oxidation. Asymmetric catalysis and chiral auxiliaries are employed to enhance enantiomeric excess .

Pharmaceutical and Industrial Applications

Drug Discovery

Piperidine derivatives are pivotal in central nervous system (CNS) drug development. The fluorine atom enhances metabolic stability and blood-brain barrier permeability, making this compound a candidate for:

-

Neurological Disorders: Modulation of dopamine and serotonin receptors in Parkinson’s and Alzheimer’s disease .

-

Enzyme Inhibition: Targeting kinases and phosphodiesterases in oncology and inflammation .

Table 2: Biological Targets and Therapeutic Areas

| Target Class | Therapeutic Area | Mechanism |

|---|---|---|

| GPCRs | Neurodegeneration | Dopamine receptor modulation |

| Kinases | Oncology | ATP-binding site inhibition |

| Phosphodiesterases | Inflammation | cAMP/cGMP hydrolysis blockade |

Chemical Intermediates

The Boc group facilitates peptide coupling reactions, enabling its use in:

-

Peptide Synthesis: As a protecting group for amine functionalities .

-

Polymer Chemistry: Building block for stimuli-responsive materials .

| Hazard Statement | Code | Precautionary Measure |

|---|---|---|

| H302 | Swallowed toxicity | Avoid ingestion |

| H312 | Dermal toxicity | Wear gloves |

| H332 | Inhalation toxicity | Use fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume